molecular formula C11H16Cl2N2 B12767616 (+-)-1-(3-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride CAS No. 142469-60-1

(+-)-1-(3-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride

Cat. No.: B12767616
CAS No.: 142469-60-1
M. Wt: 247.16 g/mol
InChI Key: VPKVSIKWNXCCHX-UHFFFAOYSA-N
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Description

(±)-1-(3-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a pyrrolidine ring attached to a chlorophenyl group and an amine group. The monohydrochloride form indicates that it is a hydrochloride salt, which often enhances the compound’s stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1-(3-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolidine ring.

    Introduction of the Amine Group: This can be done through reductive amination or other amination techniques.

    Formation of the Hydrochloride Salt: The final step involves treating the amine with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions are common in industrial settings to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(±)-1-(3-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(±)-1-(3-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its effects on biological systems.

    Medicine: Research into its potential therapeutic effects, including its interaction with neurotransmitter systems, is ongoing.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (±)-1-(3-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine hydrochloride: Shares a similar chlorophenyl group but has a piperazine ring instead of a pyrrolidine ring.

    3-Chlorophenylhydrazine hydrochloride: Contains the chlorophenyl group but has a hydrazine moiety.

Uniqueness

(±)-1-(3-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride is unique due to its specific combination of a pyrrolidine ring and a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

142469-60-1

Molecular Formula

C11H16Cl2N2

Molecular Weight

247.16 g/mol

IUPAC Name

[1-(3-chlorophenyl)pyrrolidin-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C11H15ClN2.ClH/c12-9-3-1-4-10(7-9)14-6-2-5-11(14)8-13;/h1,3-4,7,11H,2,5-6,8,13H2;1H

InChI Key

VPKVSIKWNXCCHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=CC(=CC=C2)Cl)CN.Cl

Origin of Product

United States

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